molecular formula C8H9FO B1199365 1-(4-Fluorophenyl)ethanol CAS No. 403-41-8

1-(4-Fluorophenyl)ethanol

Cat. No.: B1199365
CAS No.: 403-41-8
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to light yellow liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

Scientific Research Applications

1-(4-Fluorophenyl)ethanol has several applications in scientific research:

Safety and Hazards

Safety measures for handling 1-(4-Fluorophenyl)ethanol include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the study of 1-(4-Fluorophenyl)ethanol include optimizing the conditions for the biotransformation of 1-(4-fluorophenyl)ethanone in a reaction medium containing exogenous reducing agents . This could lead to the formation of an S-alcohol with moderate yields and optical purities .

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)ethanol is primarily targeted at the CCR5 chemokine receptor . This receptor plays a crucial role in the immune response and is involved in the pathogenesis of various diseases, including HIV infection .

Mode of Action

It is known that it interacts with its target, the ccr5 chemokine receptor, potentially altering its function

Biochemical Pathways

This compound is involved in the enantioselective reduction of 1-(4-fluorophenyl)ethanone . This process is catalyzed by Petroselinum crispum cells and leads to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . The affected pathways and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound has a boiling point of 90-92 °c at 7 mm hg and a density of 1109 g/mL at 25 °C . These properties may impact the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known that the compound can serve as an intermediate in the synthesis of an antagonist of the ccr5 chemokine receptor . This suggests that the compound may have potential therapeutic applications in the treatment of diseases such as HIV infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of exogenous reducing agents (ethanol, isopropanol, or glucose) in the reaction medium can lead to the formation of an S-alcohol with moderate yields and optical purities . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to changes in the levels of metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its oxidation by alcohol dehydrogenases to form 4-fluoroacetophenone. This metabolic conversion is crucial for the elimination of this compound from the body. The compound also interacts with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and the levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The compound’s localization and distribution can affect its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 1-(4-fluorophenyl)ethanone. This process can be catalyzed by various biocatalysts, such as Petroselinum crispum cells, in an aqueous medium at temperatures ranging from 23 to 27°C. The reaction typically yields (S)-1-(4-fluorophenyl)ethanol with a 46% yield and 90% enantiomeric excess after 48 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of chemical reduction methods. One common approach is the reduction of 4-fluoroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride. These methods are scalable and provide high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 4-fluorophenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 4-Fluoroacetophenone.

    Reduction: 4-Fluorophenylethane.

    Substitution: 4-Fluorophenyl halides.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanol
  • 1-(4-Bromophenyl)ethanol
  • 1-(4-Methylphenyl)ethanol

Comparison: 1-(4-Fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to specific molecular targets .

Properties

IUPAC Name

1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-41-8
Record name 1-(4-Fluorophenyl)ethanol
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Record name 4-Fluoro-alpha-methylbenzyl alcohol
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Record name 403-41-8
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Record name 4-fluoro-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl)ethanol was prepared by mixing 10 g (72 mmol) of 4-fluorophenylacetophenone and 2.74 g (72 mmol) of sodium borohydride in 100 mL of ethanol. After one hour the solvent was removied under vacuum and the residue was taken up in diethyl ether. The ether solution was dried over anhydrous magnesium sulfate and evaporated to yield the crude product which was used without further purification.
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10 g
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2.74 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Dichloro(p-cymene)ruthenium(II) dimer (1.2 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in 1,4-dioxane (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 105° C. After the mixture was cooled to room temperature, p-fluoroacetophenone (0.4 mmol), 1,4-dioxane (2 mL) and a solution of sodium carbonate in 1,4-dioxane (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (5 atm) at 10° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-fluorophenyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
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0.8 mL
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2 mL
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3 mL
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1.2 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1-(4-Fluorophenyl)ethanol interesting for studying chiral recognition?

A1: this compound exists as two enantiomers (mirror image molecules) due to its chiral center. Researchers use this compound to study chiral recognition, the ability of a molecule to distinguish between two enantiomers, due to its ability to form diastereomeric complexes with other chiral molecules like 2-butanol. [, , , ] These complexes exhibit distinct spectroscopic signatures, allowing scientists to analyze the subtle energetic and structural differences arising from specific intermolecular interactions like OH···π, CH···π, and CH···F. [, , ]

Q2: How does the presence of fluorine in this compound influence its interactions compared to 1-phenylethanol?

A2: While the para-fluorine substitution in this compound doesn't drastically alter the overall geometry of complexes compared to non-fluorinated 1-phenylethanol, it subtly impacts electron density within the aromatic ring. [, ] This affects the strength of crucial intermolecular interactions like CH···π and OH···π. In contrast, ortho-fluorine substitution introduces the possibility of CH···F interactions, leading to significant conformational changes in the complex to accommodate this interaction.

Q3: Can this compound be synthesized enantioselectively?

A3: Yes. Researchers have successfully synthesized (S)-(-)-1-(4-fluorophenyl)ethanol through enantioselective bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells. This method, utilizing a biocatalyst, offers an environmentally friendly alternative to traditional chemical synthesis. Optimization using exogenous reducing agents like ethanol and glucose has shown promising results in improving both yield and enantiomeric excess.

Q4: Beyond chiral recognition studies, what are the potential applications of this compound?

A4: (S)-(-)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in organic synthesis. For example, it serves as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially offering protection against HIV infection. Additionally, its enantiomer, (R)-(+)-1-(4-fluorophenyl)ethanol, finds applications as a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment.

Q5: Has computational chemistry been employed to study this compound and its complexes?

A5: Yes, Density Functional Theory (DFT) calculations, specifically at the D-B3LYP/6-31++G** level of theory, have proven helpful in understanding the structural features and energy landscapes of this compound and its complexes with molecules like 2-butanol. [, ] These calculations provide valuable insights into the specific interactions contributing to chiral recognition and guide the interpretation of experimental spectroscopic data. [, ]

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